molecular formula C7H14O2S B8751578 2-methyl-2-(propan-2-ylsulfanyl)propanoic acid

2-methyl-2-(propan-2-ylsulfanyl)propanoic acid

Cat. No.: B8751578
M. Wt: 162.25 g/mol
InChI Key: SKNVNAOTJCEBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(propan-2-ylsulfanyl)propanoic acid is an organic compound characterized by the presence of an isopropylthio group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(propan-2-ylsulfanyl)propanoic acid typically involves the reaction of isopropylthiol with a suitable precursor, such as 2-methylpropanoic acid. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the thiol addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(propan-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the isopropylthio group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-2-(propan-2-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(propan-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The isopropylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-2-methylpropanoic acid: Similar structure but with a methylthio group instead of an isopropylthio group.

    2-(Ethylthio)-2-methylpropanoic acid: Contains an ethylthio group.

    2-(Propylthio)-2-methylpropanoic acid: Contains a propylthio group.

Uniqueness

2-methyl-2-(propan-2-ylsulfanyl)propanoic acid is unique due to the presence of the isopropylthio group, which can impart different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-methyl-2-propan-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C7H14O2S/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H,8,9)

InChI Key

SKNVNAOTJCEBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(isopropylthio)-2-methylpropionate (5.4 g, 30 mmol) and potassium hydroxide (5.0 g, 90 mmol) in ethanol is refluxed for 6 hours, cooled, and concentrated in vacuo to obtain a residue. The residue is diluted with water, washed with ether, acidified with hydrochloric acid, and extracted with ether. The combined organic extracts are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a solid. The solid is washed with chloroform and dried under reduced pressure to give the title product as a solid, mp 51.5-52.5° C.
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